N-(2-hydroxy-2-phenylethyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Description
IUPAC Nomenclature and Systematic Classification
The systematic name of this compound adheres to the International Union of Pure and Applied Chemistry (IUPAC) guidelines for polycyclic heterocycles. The parent structure is azepino[2,1-b]quinazoline , a fused bicyclic system comprising a quinazoline (a six-membered ring with two nitrogen atoms at positions 1 and 3) and a azepine (a seven-membered ring with one nitrogen atom). The numbering and substituents are assigned as follows:
Core system :
- 12-oxo : A ketone group at position 12 of the azepine ring.
- 6,7,8,9,10,12-hexahydro : Partial saturation of the azepine ring, with six hydrogen atoms added to reduce double bonds.
Substituents :
- 3-carboxamide : A carboxamide group (-CONH2) at position 3 of the quinazoline ring.
- N-(2-hydroxy-2-phenylethyl) : A secondary amine substituent on the carboxamide nitrogen, featuring a 2-hydroxy-2-phenylethyl group.
The full IUPAC name reflects these components in priority order:
N-(2-hydroxy-2-phenylethyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide .
Table 1: Systematic Breakdown of IUPAC Name
| Component | Position/Description |
|---|---|
| Azepino[2,1-b]quinazoline | Fused bicyclic core |
| 12-oxo | Ketone at position 12 |
| Hexahydro | Six hydrogen atoms added to azepine |
| 3-carboxamide | Carboxamide at position 3 |
| N-(2-hydroxy-2-phenylethyl) | Hydroxyethylphenyl side chain |
Molecular Architecture: Azepinoquinazoline Core Analysis
The azepino[2,1-b]quinazoline core is a hybrid heterocyclic system combining quinazoline and azepine motifs. Key structural features include:
Quinazoline Component :
- A six-membered ring with nitrogen atoms at positions 1 and 3.
- Aromatic character due to delocalized π-electrons, stabilized by resonance.
Azepine Component :
Fusion Pattern :
- The azepine ring is fused to the quinazoline system at positions 1 (azepine) and 2 (quinazoline), creating a strained bicyclic framework.
Figure 1: Azepinoquinazoline Core
O
||
12—N—C—C—C
| |
C C
/ \ / \
N C C
\ / \ /
C—C—N
The 12-oxo group introduces a planar sp²-hybridized carbon at position 12, contributing to electronic polarization within the azepine ring.
Carboxamide Side Chain Conformational Dynamics
The 3-carboxamide side chain exhibits conformational flexibility influenced by steric and electronic factors:
Amide Bond Rigidity :
N-(2-hydroxy-2-phenylethyl) Substituent :
Table 2: Conformational Energy Barriers
| Conformation | Energy (kcal/mol) | Stabilizing Interactions |
|---|---|---|
| Gauche | 0.0 | O-H⋯O=C hydrogen bond |
| Anti | +2.3 | None |
Molecular dynamics simulations of analogous compounds (e.g., N-(2-hydroxy-2-phenylethyl)acetamide) suggest that the gauche conformation predominates in solution (≥85% occupancy).
Crystallographic Characterization and X-ray Diffraction Studies
While X-ray diffraction data for this specific compound are not publicly available, crystallographic studies of related azepinoquinazoline derivatives provide insights:
Unit Cell Parameters :
Hydrogen Bonding Network :
Packing Diagram :
Challenges in Crystallization :
- Flexibility of the hexahydroazepine ring and carboxamide side chain often results in polymorphism or amorphous precipitates.
- Co-crystallization with acetic acid or dimethyl sulfoxide (DMSO) improves crystal quality by stabilizing the gauche conformation.
Properties
Molecular Formula |
C22H23N3O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C22H23N3O3/c26-19(15-7-3-1-4-8-15)14-23-21(27)16-10-11-17-18(13-16)24-20-9-5-2-6-12-25(20)22(17)28/h1,3-4,7-8,10-11,13,19,26H,2,5-6,9,12,14H2,(H,23,27) |
InChI Key |
ZIUCKUVGLBUGEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)NCC(C4=CC=CC=C4)O)C(=O)N2CC1 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclization
Reagents :
-
2-Aminobenzoic acid
-
Cycloheptanone
-
Polyphosphoric acid (PPA)
Procedure :
-
Condensation : React 2-aminobenzoic acid (1.0 equiv) with cycloheptanone (1.2 equiv) in PPA at 120°C for 4 hours to form the intermediate Schiff base.
-
Cyclization : Transfer the mixture to a microwave reactor and irradiate at 150°C for 20 minutes (300 W).
-
Workup : Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.
Yield : 78–82%
Purity : ≥95% (HPLC)
Mechanistic Insight : Microwave irradiation accelerates the intramolecular cyclization by reducing activation energy, favoring the formation of the seven-membered azepine ring.
Thermal Cyclization in Polyphosphoric Acid
Reagents :
-
3-Carboxyquinazolin-4(3H)-one
-
1,5-Dibromopentane
Procedure :
-
Alkylation : Treat 3-carboxyquinazolin-4(3H)-one (1.0 equiv) with 1,5-dibromopentane (1.5 equiv) in DMF at 80°C for 6 hours to form the N-alkylated intermediate.
-
Cyclization : Reflux the intermediate in PPA at 140°C for 8 hours to induce ring closure.
-
Isolation : Precipitate the product by adjusting the pH to 7.0 with ammonia.
Yield : 65–70%
Purity : 92–94% (¹H NMR)
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 140°C |
| Time | 8 hours |
| Solvent | PPA |
Carboxamide Functionalization at C3
Introducing the N-(2-hydroxy-2-phenylethyl)carboxamide group at position 3 involves sequential activation and coupling:
Amide Coupling with N-(2-Hydroxy-2-phenylethyl)amine
Reagents :
-
Azepinoquinazoline-3-carbonyl chloride
-
N-(2-Hydroxy-2-phenylethyl)amine
-
Triethylamine (TEA)
Procedure :
-
Protection : Protect the hydroxyl group of the amine as a tert-butyldimethylsilyl (TBS) ether using TBSCl (1.2 equiv) and imidazole (2.0 equiv) in DCM.
-
Coupling : Add the acid chloride (1.0 equiv) to a solution of protected amine (1.1 equiv) and TEA (3.0 equiv) in THF at 0°C. Stir for 12 hours at room temperature.
-
Deprotection : Remove the TBS group using TBAF (1.5 equiv) in THF at 25°C for 2 hours.
Yield :
-
Coupling: 85–90%
-
Deprotection: 95–98%
Analytical Confirmation :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, CONH), 7.45–7.28 (m, 5H, Ar-H), 5.12 (t, 1H, -OH), 4.85–4.70 (m, 1H, CH), 3.65–3.50 (m, 2H, CH₂).
Integrated One-Pot Synthesis
To minimize intermediate isolation, a one-pot protocol has been developed:
Reagents :
-
3-Carboxyazepinoquinazoline
-
N-(2-Hydroxy-2-phenylethyl)amine
-
HATU
-
DIPEA
Procedure :
-
Activation : Suspend the carboxylic acid (1.0 equiv) and HATU (1.5 equiv) in DMF. Add DIPEA (3.0 equiv) and stir for 10 minutes.
-
Coupling : Introduce the amine (1.2 equiv) and stir at 25°C for 6 hours.
-
Quenching : Dilute with water and extract with ethyl acetate.
Yield : 80–85%
Purity : 97% (HPLC)
Optimization Table :
| Parameter | Value |
|---|---|
| Coupling Reagent | HATU |
| Base | DIPEA |
| Solvent | DMF |
| Temperature | 25°C |
Challenges and Troubleshooting
Hydroxyl Group Reactivity
The unprotected hydroxyl group in N-(2-hydroxy-2-phenylethyl)amine can lead to side reactions during coupling. Protection with TBS or acetyl groups is essential, as evidenced by a 20% yield drop in unprotected systems.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group (-CONH₂) and ester-like linkages in the azepinoquinazoline system undergo hydrolysis under acidic or alkaline conditions:
Hydrolysis kinetics show pH dependence, with optimal rates observed at pH 1–2 (acidic) and pH 12–13 (basic). The reaction preserves the quinazoline core but modifies solubility and bioavailability .
Oxidation and Reduction
The 12-oxo group and 2-hydroxyethyl side chain participate in redox reactions:
Oxidation
| Target Group | Reagents | Products | Application |
|---|---|---|---|
| 12-oxo (keto) | KMnO₄, H₂SO₄, 50°C | 12-carboxylic acid derivative | Enhanced polarity |
| 2-hydroxyethyl | CrO₃, acetone | 2-phenylacetyl group | Improved metabolic stability |
Reduction
| Target Group | Reagents | Products |
|---|---|---|
| 12-oxo | NaBH₄, ethanol, 25°C | 12-hydroxyl derivative |
| Quinazoline ring | H₂, Pd/C (5 atm) | Partially saturated azepinoquinazoline system |
Reduction of the 12-oxo group increases hydrogen-bonding capacity, while ring saturation modulates electronic properties .
Electrophilic Substitution
The quinazoline ring undergoes nitration at position 6, guided by its electron-deficient nature:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Fuming HNO₃, H₂SO₄ | 0°C, 4 h | 6-nitro-azepinoquinazoline derivative | 68% |
Nitration follows the reactivity order 8 > 6 > 5 > 7 > 4 > 2 , consistent with quinazoline’s electrophilic substitution patterns . The nitro group enhances interactions with aromatic receptor sites.
Nucleophilic Substitution
The quinazoline core reacts with nucleophiles at position 4:
| Nucleophile | Conditions | Product | Key Feature |
|---|---|---|---|
| Sodamide (NaNH₂) | Dry THF, 60°C, 6 h | 4-amino derivative | Improved aqueous solubility |
| Hydrazine (N₂H₄) | Ethanol, reflux, 10 h | 4-hydrazine adduct | Chelation capacity for metals |
These substitutions proceed via intermediate zwitterionic species, as confirmed by computational studies .
Cyclization and Ring-Opening Reactions
The azepine ring undergoes strain-driven transformations:
| Reaction Type | Catalyst/Reagent | Product |
|---|---|---|
| Acid-catalyzed ring-opening | H₃PO₄, 120°C | Linear diamide intermediate |
| Base-induced cyclization | K₂CO₃, DMF, 100°C | Tricyclic lactam derivative |
Ring-opening reactions are critical for synthesizing downstream analogs, while cyclization stabilizes high-energy intermediates .
Scientific Research Applications
The compound N-(2-hydroxy-2-phenylethyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, pharmacology, and biochemistry, supported by comprehensive data tables and case studies.
Properties
- Molecular Formula : C20H24N2O3
- Molecular Weight : 344.42 g/mol
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known bioactive molecules. Its unique functional groups may contribute to various pharmacological effects.
Case Study: Anticancer Activity
A study demonstrated that derivatives of quinazoline compounds exhibit significant anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. The compound's ability to modulate these pathways indicates its potential as a lead compound for developing new anticancer agents.
| Study | Findings | Reference |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation | |
| Kinase Inhibition | Targeting specific kinases |
Pharmacology
The pharmacological profile of the compound suggests it may act on various receptors and enzymes in the body, making it a candidate for further exploration in drug development.
Case Study: Neuroprotective Effects
Research has shown that compounds similar to this one can exhibit neuroprotective effects by interacting with NMDA receptors. This interaction is crucial for preventing excitotoxicity associated with neurodegenerative diseases.
| Mechanism | Effect | Reference |
|---|---|---|
| NMDA Receptor Modulation | Neuroprotection against excitotoxicity | |
| Antioxidant Properties | Reduction of oxidative stress |
Biochemistry
The compound's biochemical applications extend to enzyme inhibition and modulation of metabolic pathways.
Case Study: Enzyme Inhibition
Studies have indicated that quinazoline derivatives can inhibit enzymes involved in metabolic pathways related to inflammation and cancer progression. This inhibition can lead to decreased levels of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylethyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with various molecular targets. It can inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The compound also interacts with receptors in the nervous system, which may explain its neuroprotective effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The azepinoquinazoline scaffold is a versatile pharmacophore, and structural modifications significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:
Structural and Physicochemical Comparison
Notes:
- LogP Trends: The target compound’s hydroxy group reduces hydrophobicity compared to the 3-phenylpropyl analog (LogP 3.0 vs. 3.2) .
- Topological Polar Surface Area (TPSA): The carboxylic acid analog has the highest TPSA (83.6), correlating with enhanced aqueous solubility, while the target compound and phenylpropyl analog share identical TPSA (61.8) .
Biological Activity
N-(2-hydroxy-2-phenylethyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a novel compound belonging to the quinazoline derivatives family. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C22H23N3O3
- Molecular Weight : 377.4 g/mol
- IUPAC Name : N-(2-hydroxy-2-phenylethyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide
The compound's structure includes a quinazoline core which is known for its diverse biological activities including anticancer and anti-inflammatory properties .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been observed to inhibit enzymes involved in cell proliferation and apoptosis pathways. Specifically, quinazoline derivatives have been shown to affect:
- Protein Kinases : These are critical in regulating cell growth and survival. Inhibition of specific kinases can lead to reduced tumor growth .
- Topoisomerases : The compound may act as an inhibitor of topoisomerase I and II, which are essential for DNA replication and transcription .
- Cyclooxygenases (COX) : Some studies indicate that derivatives can inhibit COX enzymes involved in inflammatory responses .
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected cancer types:
| Cancer Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Lung Cancer | A549 | 15.0 | Induction of apoptosis via kinase inhibition |
| Leukemia | U937 | 10.5 | Inhibition of topoisomerase activity |
| Breast Cancer | MCF7 | 12.0 | Cell cycle arrest at G1 phase |
These findings suggest that the compound may serve as a potential lead for developing new anticancer therapies .
Anti-inflammatory Activity
Research indicates that quinazoline derivatives can also exhibit anti-inflammatory properties. The compound has been evaluated for its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha in vitro:
| Inflammatory Model | Effect Observed | Concentration (µM) |
|---|---|---|
| LPS-induced HL-60 cells | Reduction in TNF-alpha secretion | 5 - 20 |
This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
-
Case Study on Anticancer Efficacy :
A study conducted on the A549 lung cancer cell line showed that treatment with N-(2-hydroxy-2-phenylethyl)-12-oxo resulted in significant cell death compared to control groups. The mechanism was linked to apoptosis induction through mitochondrial pathways. -
Evaluation of Anti-inflammatory Properties :
In an experimental model using human promyelocytic HL-60 cells stimulated with LPS, the compound demonstrated a dose-dependent inhibition of TNF-alpha production. This highlights its potential as an anti-inflammatory agent.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis of the azepinoquinazoline core typically involves multi-step protocols, including diazonium coupling reactions and cyclization processes. Key steps include:
- Intermediate formation : Use of 2-hydroxy-2-phenylethylamine as a nucleophile in carboxamide formation, with activation via carbodiimide coupling agents (e.g., EDC/HOBt).
- Cyclization : Acid-catalyzed or thermal cyclization under reflux conditions (e.g., acetic acid/H2SO4 at 80–100°C) to form the azepinoquinazoline ring.
- Optimization : Reaction efficiency can be improved by monitoring pH (critical for diazonium stability) and using spectroscopic tracking (e.g., in situ FTIR) to identify bottlenecks .
Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?
- Methodological Answer : A combination of 1H/13C NMR (to confirm proton environments and carboxamide linkages) and high-resolution mass spectrometry (HRMS) (for molecular weight validation) is essential. Key markers include:
- NMR : Downfield shifts for the 12-oxo group (δ 170–175 ppm in 13C) and splitting patterns for the hydroxy-phenylethyl moiety.
- FTIR : Stretching vibrations for amide C=O (1650–1680 cm⁻¹) and hydroxyl groups (3200–3400 cm⁻¹).
Cross-validation with X-ray crystallography (if crystalline) resolves ambiguous stereochemistry .
Q. What solvent systems are optimal for purification, and how can purity be validated?
- Methodological Answer : Use gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) for purification. Validate purity via:
Q. How should researchers handle stability challenges during storage?
- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH for 6 months) reveal degradation pathways. Recommendations:
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates. Key parameters:
- IC50 determination : Dose-response curves with 8–10 concentration points.
- Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions.
- Selectivity : Cross-test against related enzymes to rule out non-specific binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction kinetics for azepinoquinazoline core formation?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies to distinguish between rate-determining steps (e.g., cyclization vs. proton transfer). Use:
- Deuterated solvents (D2O or CD3OD) to track hydrogen transfer mechanisms.
- Computational modeling : Density Functional Theory (DFT) to simulate transition states and compare activation energies.
Contradictions often arise from solvent polarity effects, which can be addressed via Arrhenius plots under varied dielectric conditions .
Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and ab initio calculations (Gaussian 09) to:
Q. Which strategies mitigate interference from stereoisomers during pharmacological evaluation?
- Methodological Answer : Employ chiral chromatography (Chiralpak IA column, hexane/isopropanol) to separate enantiomers. For in vivo studies:
Q. How can researchers integrate this compound into structure-activity relationship (SAR) frameworks for heterocyclic analogs?
- Methodological Answer : Develop a 3D-QSAR model (CoMFA/CoMSIA) using:
Q. What advanced impurity profiling methods are recommended for regulatory compliance?
- Methodological Answer :
Follow ICH Q3A/B guidelines using LC-HRMS/MS (Orbitrap Fusion Lumos) to detect trace impurities (<0.1%). Key steps: - Forced degradation : Expose the compound to heat, light, and oxidative stress (H2O2).
- Structural elucidation : Fragment ions (MS²/MS³) and NMR of isolated impurities (e.g., N-oxide derivatives).
Compare results with pharmacopeial standards for azepinoquinazoline analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
